Thonzonium bromide

Descripción general

Descripción

El bromuro de tonzonio es un detergente y tensioactivo monocatiónico ampliamente utilizado en formulaciones farmacéuticas. Se conoce por su capacidad de promover el contacto tisular al dispersar y penetrar los residuos celulares y el exudado. Esta propiedad lo hace particularmente útil en gotas para oídos y nariz para mejorar la eficacia de los ingredientes activos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El bromuro de tonzonio se puede sintetizar a través de una serie de reacciones químicas que involucran la alquilación de una amina terciaria con un haluro de alquilo de cadena larga. La reacción típicamente involucra el uso de solventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar el proceso. El producto final se purifica mediante cristalización u otras técnicas de separación .

Métodos de producción industrial

En entornos industriales, el bromuro de tonzonio se produce utilizando reactores a gran escala donde las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza. El proceso involucra el uso de reactivos de alta pureza y métodos de purificación avanzados para obtener el producto final adecuado para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

El bromuro de tonzonio sufre varias reacciones químicas, que incluyen:

Oxidación: El bromuro de tonzonio se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: El bromuro de tonzonio puede participar en reacciones de sustitución, donde el ion bromuro es reemplazado por otros nucleófilos

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Los nucleófilos como los iones hidróxido u otros haluros se utilizan comúnmente en reacciones de sustitución

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de tonzonio oxidados, mientras que las reacciones de sustitución pueden producir varios productos sustituidos .

Aplicaciones Científicas De Investigación

Antiviral Applications

Inhibition of SARS-CoV-2

Recent studies have demonstrated that thonzonium bromide exhibits significant antiviral activity against SARS-CoV-2. It acts as an inhibitor of the viral 3CL protease, crucial for the replication of the virus. The compound was found to have an IC value of 2.04 μM, indicating its potency in inhibiting the enzyme responsible for processing viral polyproteins .

Mechanism of Action

The mechanism by which this compound inhibits SARS-CoV-2 involves occupying the catalytic site of the protease and inducing conformational changes that hinder its activity. This selectivity is notable as it does not affect human chymotrypsin C or Dipeptidyl peptidase IV, suggesting a targeted action against viral proteases .

Broad-Spectrum Activity

This compound has also shown efficacy against other coronaviruses, including MERS-CoV and HCoV-229E, highlighting its potential as a broad-spectrum antiviral agent .

Anticancer Research

Malignant Pleural Mesothelioma

This compound has been identified as a promising agent in the treatment of malignant pleural mesothelioma (MPM), a cancer with limited treatment options. In vitro studies revealed that this compound inhibited cell proliferation and induced apoptosis in various MPM cell lines .

In Vivo Efficacy

In an in vivo xenograft model, this compound significantly improved overall survival rates compared to control groups. The compound's mechanism involves modulation of key signaling pathways such as ERK1/2 and p38, along with effects on mitochondrial function .

Antimicrobial Properties

Topical Applications

This compound is traditionally used in treating ear infections due to its antimicrobial properties. It has been shown to be effective against multidrug-resistant filamentous fungi and has potential for topical oral applications as an anticaries agent .

Impact on Microbiomes

Research indicates that topical application of this compound can alter gastrointestinal microbiomes without harmful effects on host tissues. This suggests its utility in managing oral health while maintaining microbial balance .

Pharmaceutical Formulations

Enhancing Drug Delivery

As a cationic surfactant, this compound is employed to enhance the penetration of antimicrobial agents through biological membranes. Its surfactant properties facilitate the dispersion of cellular debris and exudate, making it valuable in pharmaceutical formulations aimed at improving drug absorption .

Data Summary

Mecanismo De Acción

El bromuro de tonzonio ejerce sus efectos al dispersar y penetrar los residuos celulares y el exudado, promoviendo así el contacto tisular de los ingredientes activos contenidos en el medicamento administrado. Actúa como un inhibidor de la ATPasa vacuolar, desacoplando y bloqueando la función de la bomba sin inhibir la hidrólisis de ATP. Este mecanismo mejora la eficacia de los ingredientes activos en formulaciones farmacéuticas .

Comparación Con Compuestos Similares

Compuestos similares

- Bromuro de decametonio

- Cloruro de cetalconio

- Bromuro de domifen

- Farnesol (agente antimicrobiano estructuralmente similar)

Unicidad

El bromuro de tonzonio es único debido a sus propiedades tensioactivas y detergentes específicas, que lo hacen altamente efectivo en la promoción del contacto tisular y la mejora de la penetración de los ingredientes activos. Su capacidad para inhibir la ATPasa vacuolar y sus propiedades antifúngicas lo distinguen aún más de otros compuestos similares .

Actividad Biológica

Thonzonium bromide (TB) is a cationic surfactant that has garnered attention for its diverse biological activities, particularly in the fields of antiviral and antibacterial research. Originally approved by the FDA for treating ear infections, recent studies have highlighted its potential in various therapeutic applications, including its efficacy against coronaviruses and its impact on oral health.

Antiviral Activity

Recent research has identified this compound as a potent inhibitor of the SARS-CoV-2 3CL protease, which is crucial for the virus's replication. The compound demonstrated an IC50 value of 2.04 ± 0.25 μM in fluorescence resonance energy transfer (FRET)-based assays, indicating its effectiveness in inhibiting viral activity .

Mechanism of Action:

- Inhibition of Protease Activity: TB binds to the catalytic site of the SARS-CoV-2 3CL protease, inducing conformational changes that hinder its function.

- Selectivity: Notably, TB did not inhibit human chymotrypsin C (CTRC) or Dipeptidyl peptidase IV (DPP-IV), suggesting a degree of selectivity that may reduce potential side effects .

Antibacterial Properties

This compound has also been shown to possess significant antibacterial activity against multidrug-resistant filamentous fungi and other pathogens. Its mechanism involves disrupting microbial cell membranes due to its surfactant properties, which can lead to cell lysis .

Impact on Oral Health

In studies focusing on dental applications, TB was evaluated for its effects on oral microbiota and caries prevention. A notable study demonstrated that topical application of TB reduced dental caries in a rat model without cytotoxic effects on oral tissues. The treatment led to localized disturbances in the oral microbiome but promoted beneficial bacterial turnover in the gut microbiota .

Key Findings:

- Caries Reduction: TB effectively reduced caries incidence without harming surrounding tissues.

- Microbiome Effects: Altered oral-gut microbial interactions were observed, with specific disruptions in taxa like Rothia and Veillonella while maintaining overall gut microbiome integrity .

Osteoclast Inhibition

This compound has also been investigated for its effects on bone metabolism. It inhibited RANKL-induced osteoclast formation and function in vitro, which is critical in conditions like osteoporosis and aseptic loosening of orthopedic implants .

Mechanistic Insights:

- Blocking Signaling Pathways: TB interferes with key signaling pathways involved in osteoclast differentiation, such as NF-κB and ERK.

- In Vivo Efficacy: In murine models, TB prevented LPS-induced bone loss, highlighting its potential as a therapeutic agent for osteolytic diseases .

Summary of Biological Activities

Propiedades

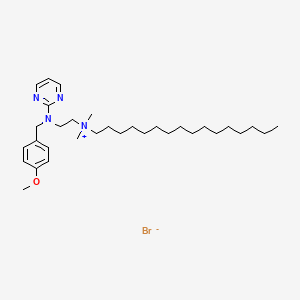

IUPAC Name |

hexadecyl-[2-[(4-methoxyphenyl)methyl-pyrimidin-2-ylamino]ethyl]-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N4O.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-36(2,3)28-26-35(32-33-24-19-25-34-32)29-30-20-22-31(37-4)23-21-30;/h19-25H,5-18,26-29H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWDWFZTSDZAIG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045326 | |

| Record name | Thonzonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-08-2 | |

| Record name | Thonzonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thonzonium bromide [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THONZONIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THONZONIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thonzonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tonzonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THONZONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI2B19CR0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Thonzonium bromide exerts its effects through multiple mechanisms. Primarily, it acts as a cationic surfactant, disrupting bacterial cell membranes and causing leakage of cellular contents. [] Additionally, research indicates that it can uncouple Vacuolar ATPases (V-ATPases), inhibiting proton transport and disrupting pH homeostasis in cells. [, ]

ANone: this compound is a quaternary ammonium compound. While the provided research papers do not explicitly state its molecular formula and weight, these can be readily found in chemical databases. Unfortunately, the papers do not provide detailed spectroscopic data.

A: this compound's surfactant nature makes it an effective mucolytic agent, enhancing penetration of formulations in applications like nasal sprays. [, ] Additionally, it is incorporated into otic solutions to aid in the dispersion and penetration of other active ingredients. []

ANone: The provided research papers do not contain information regarding the use of computational chemistry, simulations, or QSAR models for this compound.

A: While specific Structure-Activity Relationship (SAR) studies for this compound are not detailed in the provided papers, research suggests that its long alkyl chain structure contributes to its ability to disrupt bacterial cell membranes. [] Furthermore, a study focusing on related quaternary ammonium compounds highlights the importance of aromatic functionality and its influence on interactions with copper surfaces during electroplating. []

A: The research papers primarily discuss this compound in the context of existing formulations, such as otic solutions [] and nasal sprays. [, ] One study investigates its thermal decomposition, but specific details are not provided. []

A: Yes, research indicates that this compound inhibits RANKL-induced osteoclast formation and bone resorption in vitro and has shown potential in preventing LPS-induced bone loss in vivo. []

A: Yes, recent research is investigating the impact of this compound on both oral and gut microbiomes. []

A: One research paper explores the use of pH-responsive polymer nanoparticles as carriers for this compound and structurally related drugs for enhanced anti-biofilm activity. [] This research highlights the potential for developing targeted therapies, particularly in the context of oral diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.